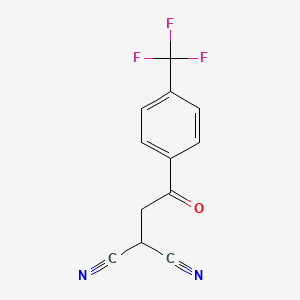

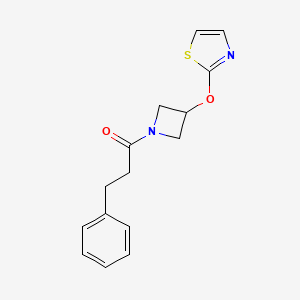

N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide” is a chemical compound . It belongs to the class of benzamides, which are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

The synthesis of benzamide derivatives, such as “N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide”, is reported to be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature . The specific chemical reactions involving “N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide” are not mentioned in the available sources.Scientific Research Applications

Corrosion Inhibition

A study by Mishra et al. (2018) on the corrosion inhibition properties of N-Phenyl-benzamide derivatives, including N-(4-methoxyphenyl)benzamide, demonstrated their effectiveness in preventing acidic corrosion of mild steel. The study revealed that the methoxy substituent enhances corrosion inhibition efficiency, supporting the potential application of N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide in protective coatings and materials engineering (Mishra et al., 2018).

Molecular Structure Analysis

Demir et al. (2015) focused on the molecular structure of a novel benzamide derivative, showcasing its antioxidant properties through X-ray diffractions and DFT calculations. The research highlights the compound's potential in developing new antioxidants for pharmacological applications (Demir et al., 2015).

Biological Evaluation as Antiplatelet Agents

Liu et al. (2019) designed and synthesized 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives to evaluate their potential as antiplatelet agents. Compounds exhibited significant activities, suggesting the application of N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide derivatives in developing safer and more effective antiplatelet medications (Liu et al., 2019).

Mechanism of Action

Target of Action

The primary target of N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide is tyrosinase , an enzyme that plays a crucial role in the production of melanin .

Mode of Action

N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide interacts with tyrosinase, inhibiting its activity

Pharmacokinetics

The compound’s molecular weight of 38627 suggests it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide’s action primarily involve the inhibition of melanin production due to the inhibition of tyrosinase . This could potentially lead to changes in pigmentation.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide. For example, the reaction between carboxylic acids and amines to produce amide compounds like N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide is usually performed at high temperatures . This is incompatible with most functionalized molecules , suggesting that the compound’s stability and efficacy could be affected by high temperatures.

properties

IUPAC Name |

N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2NO2/c1-26-18-10-8-17(9-11-18)24(14-15-5-3-2-4-6-15)21(25)16-7-12-19(22)20(23)13-16/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSWPEJCYLLWPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione](/img/no-structure.png)

![1-(4-Chlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2865726.png)

![[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2865728.png)

![7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865730.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2865733.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2865738.png)

![2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2865740.png)

phenyl]methylidene})amine](/img/structure/B2865742.png)